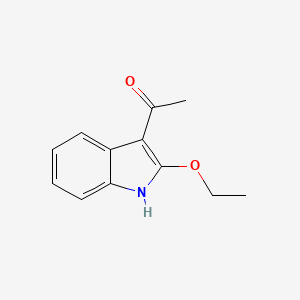
1-(2-ethoxy-1H-indol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-ethoxy-1H-indol-3-yl)ethanone is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and synthetic drugs, playing crucial roles in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxy-1H-indol-3-yl)ethanone typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the condensation of phenylhydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization. For this compound, the starting materials would include 2-ethoxyphenylhydrazine and an appropriate ketone, such as acetone. The reaction is usually carried out under reflux conditions with an acid catalyst like hydrochloric acid or acetic acid .
Industrial Production Methods
Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, optimizing yield and purity. Catalysts and solvents are chosen to minimize environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
1-(2-ethoxy-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Indole-3-ethanol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
1-(2-ethoxy-1H-indol-3-yl)ethanone has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-ethoxy-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can inhibit enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the indole derivative .
Comparison with Similar Compounds
Similar Compounds
1-(1H-indol-3-yl)ethanone: Another indole derivative with similar chemical properties but lacking the ethoxy group.
1-(1-methyl-1H-indol-3-yl)ethanone: Similar structure but with a methyl group instead of an ethoxy group.
Uniqueness
1-(2-ethoxy-1H-indol-3-yl)ethanone is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-(2-ethoxy-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12-11(8(2)14)9-6-4-5-7-10(9)13-12/h4-7,13H,3H2,1-2H3 |
InChI Key |
KNUPCMAMHVXMEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2N1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


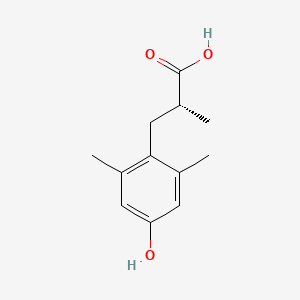
![5-Propyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B15246058.png)
![2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide](/img/structure/B15246062.png)



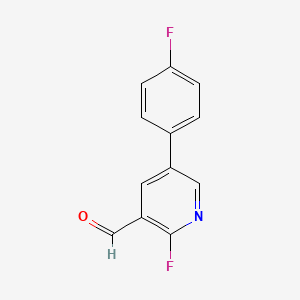
![5'-Tert-butyl 2'-methyl 3'-aminospiro[cyclopropane-1,6'-thieno[2,3-C]pyrrole]-2',5'(4'H)-dicarboxylate](/img/structure/B15246088.png)
![Ethanone, 1-[5-(difluoromethoxy)-3-pyridinyl]-](/img/structure/B15246091.png)
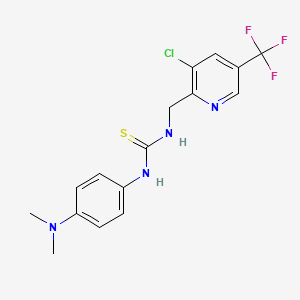
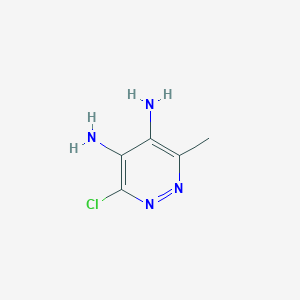
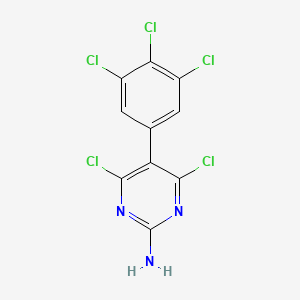
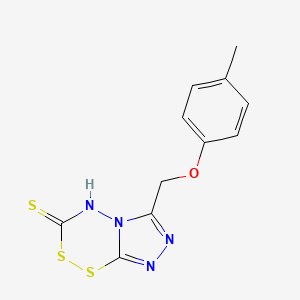
![4-Methylpyrido[3,2-d]pyrimidine](/img/structure/B15246131.png)
